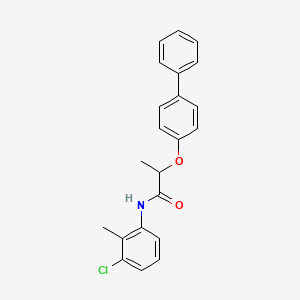
2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide
説明
2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound belongs to the class of selective estrogen receptor modulators (SERMs), which are known to exhibit tissue-specific effects on estrogen receptors. BPP has been shown to have a high affinity for estrogen receptors, particularly the alpha subtype, and has been investigated for its potential use in breast cancer therapy, osteoporosis, and other estrogen-related disorders.
作用機序
2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide acts as a selective estrogen receptor modulator (SERM) and exhibits tissue-specific effects on estrogen receptors. The compound has a high affinity for estrogen receptors, particularly the alpha subtype, and has been shown to act as an agonist or antagonist depending on the tissue type. 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide has been found to exhibit estrogenic effects in bone tissue, while acting as an antagonist in breast tissue.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. The compound has been found to increase bone mineral density and reduce bone loss in animal models of osteoporosis. 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide has also been shown to inhibit the growth of breast cancer cells in vitro and in animal models of breast cancer.
実験室実験の利点と制限
One advantage of using 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide in lab experiments is its high affinity for estrogen receptors, particularly the alpha subtype. This allows for the compound to be used in a variety of experiments investigating the role of estrogen receptors in various tissues. However, one limitation of using 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
将来の方向性
There are several potential future directions for research on 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide. One area of interest is the development of 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide analogs with improved pharmacological properties. Another area of interest is the investigation of 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide in other estrogen-related disorders, such as endometriosis and uterine fibroids. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide and to determine its safety and efficacy in clinical trials.
科学的研究の応用
2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various medical conditions. The compound has been investigated for its potential use in breast cancer therapy, osteoporosis, and other estrogen-related disorders. 2-(4-biphenylyloxy)-N-(3-chloro-2-methylphenyl)propanamide has been shown to have a high affinity for estrogen receptors, particularly the alpha subtype, and has been found to exhibit tissue-specific effects on estrogen receptors.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c1-15-20(23)9-6-10-21(15)24-22(25)16(2)26-19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBRVBIZFSNMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-hydroxyethyl)thio]-3-(3-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4167979.png)
![3-chloro-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4167987.png)
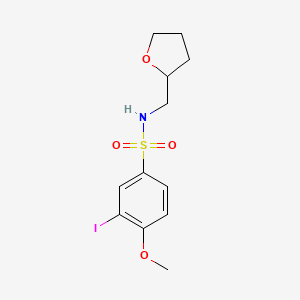
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)alaninamide](/img/structure/B4167998.png)
![8'-ethoxy-4',4',6'-trimethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168021.png)
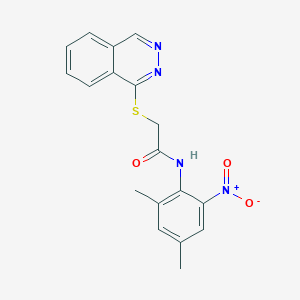
![2-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4168036.png)
![4-(3,4-dimethoxyphenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4168045.png)
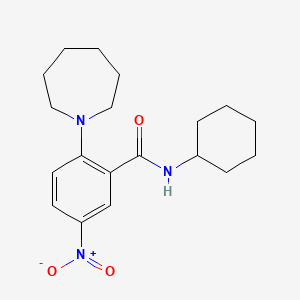
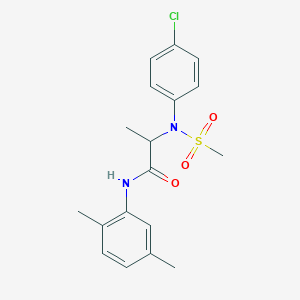
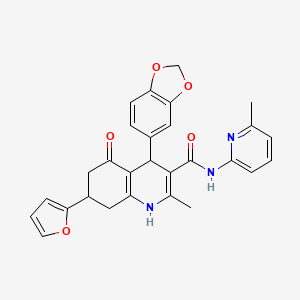
![N-allyl-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4168078.png)
![4-tert-butyl-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4168081.png)
![ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B4168088.png)